Demethyleneberberine (DMB) is a naturally occurring protoberberine alkaloid. [, , ] It is primarily found as a metabolite of berberine, another well-known protoberberine alkaloid, in both animals and humans. [, , , , , , , ] DMB is extracted from various medicinal plants, with Cortex Phellodendri chinensis, the bark of the Amur cork tree, being a notable source. [, , ]
DMB has garnered significant attention in scientific research due to its diverse pharmacological activities. [, , , , , , , , , , , , , , , , , , ] Its potential therapeutic applications are being actively explored in various disease models, including those related to inflammation, fibrosis, metabolic disorders, and cancer. [, , , , , , , , , , , , , , , , , , ]
Demethyleneberberine is a natural alkaloid derived from berberine, which is known for its various pharmacological properties. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and inflammation-related diseases. The structural modification of berberine to demethyleneberberine enhances its bioactivity and reduces some of the side effects associated with berberine.
Demethyleneberberine is primarily synthesized from berberine, which is extracted from various plants, including Berberis species and other members of the Berberidaceae family. The synthesis can also be achieved through chemical modifications in laboratory settings, allowing for more controlled production and study of its properties and effects.
Chemically, demethyleneberberine belongs to the class of isoquinoline alkaloids. It is categorized under the broader category of natural products, specifically as a modified derivative of berberine.
Demethyleneberberine can be synthesized through several methods, including:
The synthesis typically requires careful control of temperature and reaction time to achieve high yields and purity. For example, a semi-synthetic procedure reported yields over 98% purity as determined by High-Performance Liquid Chromatography (HPLC) analysis .
The molecular formula of demethyleneberberine is . Its structure features a core isoquinoline skeleton with specific functional groups that contribute to its biological activity.
Demethyleneberberine participates in several chemical reactions that are relevant to its pharmacological activity:
The compound has shown inhibitory effects on enzymes such as monoamine oxidase B, which are crucial in neurodegenerative diseases . The mechanism by which it interacts with these enzymes often involves binding at specific active sites, altering their activity.
Demethyleneberberine exerts its effects through multiple mechanisms:
Research indicates that demethyleneberberine demonstrates significant antifibrotic efficacy without obvious toxicity, making it a promising candidate for treating conditions like pulmonary fibrosis and non-alcoholic fatty liver disease .
Demethyleneberberine has several scientific uses:
Demethyleneberberine (DMB), systematically named 2,3-dihydroxy-9,10-dimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium, is a bioactive dibenzoquinolizine alkaloid with the molecular formula C₁₉H₁₈NO₄⁺
[1] [6]. Its structure features a quaternary ammonium cation and a catechol moiety (dihydroxy groups at C2/C3), distinguishing it from its parent compound berberine, which lacks the catechol system [3] [7]. This unique architecture enables DMB to function as a mitochondria-targeted antioxidant due to the delocalized positive charge facilitating accumulation in the negatively charged mitochondrial matrix [3] [13].
Table 1: Physicochemical Properties of Demethyleneberberine
Property | Value/Description | Reference |
---|---|---|
Molecular Weight | 324.36 g/mol (cation) | [1] |
Solubility | Soluble in DMSO (2 mg/mL); low aqueous solubility | [6] |
Melting Point | Not fully characterized (decomposes >200°C) | [8] |
Key Functional Groups | Catechol (C2/C3-OH), quaternary ammonium, methoxy | [7] |
Spectroscopic Identifiers | MS: m/z 324.4→308.35; ¹H-NMR (DMSO-d6): δ 9.21 (s, 1H), 7.89 (d, 1H) | [2] |
The catechol group confers potent redox activity, enabling scavenging of reactive oxygen species (ROS) and chelation of metal ions [3] [13]. Analytical quantification via LC-MS/MS shows optimal detection at ion pairs m/z 324.4→308.35, with a lower limit of quantification (LLOQ) of 0.5 ng/mL in plasma [2].
DMB occurs naturally in the bark of Phellodendron chinense (Cortex Phellodendri, Huang Bai), a Rutaceae plant used in traditional Chinese medicine for treating inflammation, diarrhea, and liver disorders [2] [5] [9]. It is also a major gut microbiota metabolite of berberine in mammals. Following oral administration of berberine, intestinal enzymes demethylate it at the C9 position, yielding DMB, which exhibits 5.94% bioavailability in rats—significantly higher than berberine’s 0.68% [2] [5].
Table 2: Biosynthetic and Metabolic Pathways of Demethyleneberberine
Origin | Pathway Description | Significance |
---|---|---|
Plant Biosynthesis | Derived from tyrosine via reticuline; central precursor to protoberberines | [4] |
Mammalian Metabolism | Berberine → DMB via gut microbiota-mediated demethylation | Enhanced bioavailability vs. parent |
Tissue Distribution | Highest levels: liver > kidney > lung > brain | [2] |
In plants, DMB serves as a central biosynthetic intermediate for alkaloids like palmatine and columbamine. Methyltransferases sequentially modify DMB’s catechol group to form these compounds [4]. This pathway underscores DMB’s biochemical versatility across biological systems.
The high cost of natural DMB isolation (e.g., $300/10 mg) has driven innovations in synthesis. Acid-catalyzed demethylation of berberine remains the primary route, but traditional methods using 60% H₂SO₄ at 95°C suffer from low yields (≤40%) and side reactions [4] [8]. Recent advances employ microwave-assisted synthesis and optimized workup protocols, achieving yields >80% and purity >98% [4] [10].
Key derivatization strategies focus on enhancing DMB’s pharmacological profile:
Table 3: Synthetic Derivatives of Demethyleneberberine and Key Bioactivities
Derivative | Structural Change | Biological Activity | Reference |
---|---|---|---|
13-Bromo-DMB | Bromination at C13 | MAO-B inhibition (IC₅₀: 1.2 μM) | [4] |
Columbamine | Methylation at C2 | Enhanced anti-inflammatory effects | [4] |
Palmatine | Dimethylation at C2/C3 | MAO-B inhibition (IC₅₀: 4.7 μM) | [4] |
These modifications demonstrate how strategic alterations to DMB’s catechol or methoxy groups modulate interactions with targets like MAO-B, USP11, and NF-κB [4] [5] [9]. The development of cost-effective synthesis routes ($100/kg for berberine vs. $4,450/g for DMB) could expand therapeutic applications [8] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: